molecular formula C20H30N2O2 B249048 3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether

3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether

Katalognummer B249048
Molekulargewicht: 330.5 g/mol
InChI-Schlüssel: UMRGNVACNVYKDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of drugs known as GABA aminotransferase inhibitors, which work by increasing the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and is involved in many physiological processes, including sleep, anxiety, and muscle relaxation.

Wirkmechanismus

3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether increases the levels of GABA in the brain, which in turn leads to increased inhibition of neuronal activity. This can have a calming effect on the brain and may help to reduce anxiety and other symptoms associated with addiction.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether are still being studied, but it is known to have an impact on GABA levels in the brain. It is also thought to affect other neurotransmitters, including dopamine and glutamate, which are involved in addiction and other neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether in lab experiments is its specificity for GABA aminotransferase. This means that researchers can target this enzyme specifically without affecting other enzymes or neurotransmitters. However, 3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether can be difficult to synthesize and is relatively expensive, which can limit its use in certain experiments.

Zukünftige Richtungen

There are many potential future directions for research on 3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether. Some of the most promising areas include:
- Further studies on its efficacy in treating addiction, particularly for cocaine and methamphetamine addiction
- Investigating its potential as a treatment for other neurological disorders, including epilepsy and anxiety disorders
- Developing new and more efficient synthesis methods to make 3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether more widely available for research purposes
- Studying its long-term effects on the brain and potential side effects
- Investigating its potential for use in combination with other drugs to enhance its therapeutic effects.
Conclusion:
3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether is a promising compound that has the potential to be used in the treatment of addiction and other neurological disorders. Its specific targeting of GABA aminotransferase makes it a valuable tool for researchers studying the role of GABA in the brain. Further research is needed to fully understand its potential applications and to develop more efficient synthesis methods.

Synthesemethoden

3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether can be synthesized using a multi-step process that involves the reaction of several different starting materials. One of the key steps in the synthesis is the formation of the piperazine ring, which is achieved through the reaction of 1,4-dibromobutane with piperazine. The resulting intermediate is then coupled with the appropriate aryl halide to form the final product.

Wissenschaftliche Forschungsanwendungen

3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether has been the subject of extensive research due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of addiction, particularly for cocaine and methamphetamine addiction. Studies have shown that 3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether can reduce drug-seeking behavior in animal models of addiction, and clinical trials are currently underway to test its efficacy in humans.

Eigenschaften

Produktname

3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether

Molekularformel

C20H30N2O2

Molekulargewicht

330.5 g/mol

IUPAC-Name

3-cyclopentyl-1-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C20H30N2O2/c1-24-19-8-4-7-18(15-19)16-21-11-13-22(14-12-21)20(23)10-9-17-5-2-3-6-17/h4,7-8,15,17H,2-3,5-6,9-14,16H2,1H3

InChI-Schlüssel

UMRGNVACNVYKDK-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)CCC3CCCC3

Kanonische SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)CCC3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.